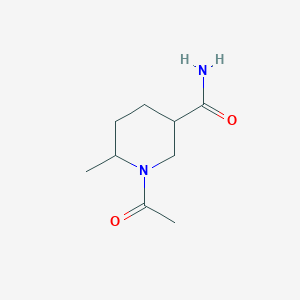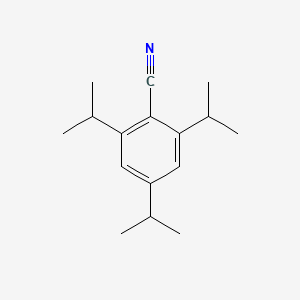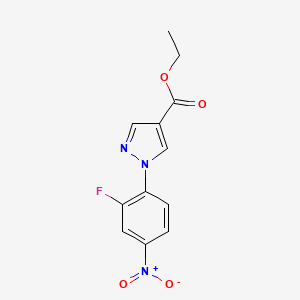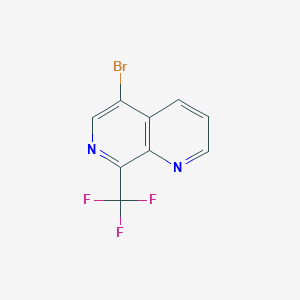
1-Acetyl-6-methyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-6-methyl-3-piperidinecarboxamide is a chemical compound belonging to the piperidine family Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-6-methyl-3-piperidinecarboxamide can be synthesized through several methods. One common approach involves the acetylation of 6-methyl-3-piperidinecarboxamide using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, employing continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-6-methyl-3-piperidinecarboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions often carried out in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Acetyl-6-methyl-3-piperidinecarboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Acetyl-6-methyl-3-piperidinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Acetyl-3-methylpiperidine: Shares a similar piperidine core but differs in the position of the acetyl group.
6-Methyl-3-piperidinecarboxamide: Lacks the acetyl group, leading to different chemical properties and reactivity.
1-Acetyl-3-piperidinecarboxamide: Similar structure but without the methyl group at the 6-position.
Uniqueness: 1-Acetyl-6-methyl-3-piperidinecarboxamide is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
1-acetyl-6-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C9H16N2O2/c1-6-3-4-8(9(10)13)5-11(6)7(2)12/h6,8H,3-5H2,1-2H3,(H2,10,13) |
Clave InChI |
TVWMZTWIKGCZPM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CN1C(=O)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)



![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)




![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)


